4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide
CAS No.:
Cat. No.: VC15306844
Molecular Formula: C20H14N4O5S
Molecular Weight: 422.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H14N4O5S |
|---|---|
| Molecular Weight | 422.4 g/mol |
| IUPAC Name | 4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]chromene-2-carboxamide |
| Standard InChI | InChI=1S/C20H14N4O5S/c25-16-12-18(29-17-5-2-1-4-15(16)17)19(26)23-13-6-8-14(9-7-13)30(27,28)24-20-21-10-3-11-22-20/h1-12H,(H,23,26)(H,21,22,24) |
| Standard InChI Key | KRELCLYUIDSVBY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4 |
Introduction
4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide is a complex organic compound belonging to the chromene family. It features a chromene core, a pyrimidine ring connected through a sulfamoyl group, and a carboxamide functional group. The molecular formula of this compound is C24H22N4O5S, with a molecular weight of 478.5 g/mol. This unique combination of functional groups suggests potential pharmacological properties, making it an interesting candidate for medicinal chemistry research.
Structural Features and Synthesis
The compound's structure is characterized by its chromene core, which is linked to a phenyl ring substituted with a pyrimidin-2-ylsulfamoyl group. The synthesis of 4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide typically involves multi-step organic reactions. Industrial methods often utilize automated reactors and continuous flow systems to enhance efficiency and yield, alongside purification techniques such as crystallization and chromatography to isolate the final product.
Biological Activities and Potential Applications
Research indicates that 4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide exhibits notable biological activities. It has been studied for its potential as an enzyme inhibitor, particularly in pathways related to inflammation and cancer. Compounds with similar structures often demonstrate anticancer, anti-inflammatory, and antimicrobial properties. The exact mechanisms of action involve interactions with specific molecular targets that modulate biological pathways.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with 4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide, including:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-methyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide | Contains a methyl group instead of chloro | Potentially different biological activity due to methyl substitution |
| 6-chloro-7-methyl-4-oxo-N-[4-(thiazol-2-sulfamoyl)phenyl]-4H-chromene | Features a thiazole instead of pyrimidine | Different interaction profiles due to thiazole ring |
| 6-chloro-8-(pyrimidin-2-sulfanylmethyl)-4H-chromene | Contains a sulfanylmethyl group | Variations in reactivity and biological activity due to different substituents |
The uniqueness of 4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide lies in its specific combination of functional groups, which may confer distinct pharmacological properties compared to these similar compounds.
Research Findings and Future Directions
Interaction studies focus on how 4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide interacts with biological macromolecules such as proteins and nucleic acids. These investigations typically involve detailed spectroscopic and biochemical analyses to determine the therapeutic potential and safety profile of the compound. Further comparative studies are essential to elucidate the differences in biological activity among similar compounds fully.
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